3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
The compound is a complex organic molecule that likely contains a thiazolidine-2,4-dione moiety and an azetidine moiety . Thiazolidine-2,4-dione is a five-membered heterocyclic compound containing sulfur and nitrogen . Azetidine is a four-membered heterocyclic compound with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiazolidine derivatives are known to exhibit diverse therapeutic and pharmaceutical activity and are used in probe design .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar moiety, ((4-(o-tolyloxy)phenyl)sulfonyl)phenylalanine, is a solid with a molecular weight of 411.48 .Scientific Research Applications
Antihyperglycemic Potential
Compounds similar to 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione have been explored for their antihyperglycemic properties. For instance, novel derivatives of thiazolidine-2,4-diones have been prepared and evaluated as oral antihyperglycemic agents in mouse models, indicating their potential in managing blood glucose and insulin levels (Wrobel et al., 1998). Another study focused on synthesizing 2,4-thiazolidinediones with aryl sulfonylurea moieties, revealing significant antihyperglycemic activity in sucrose-loaded rat models (Jawale et al., 2012).
Antimicrobial Activity
Several studies have synthesized and evaluated thiazolidine-2,4-dione derivatives for their antimicrobial activities. For example, thiazolidine-2,4-dione carboxamide and amino acid derivatives showed weak to moderate antibacterial and antifungal activities against various microorganisms, including Gram-negative bacteria and Candida albicans (Alhameed et al., 2019). Another study presented the synthesis of thiazolidine-2,4-dione derivatives that were active against bacteria like S. aureus and methicillin-resistant S. aureus (MRSA) (Menteşe et al., 2009).
Anticancer Activity
The potential anticancer activity of thiazolidine-2,4-dione derivatives has been a subject of investigation. A study on novel thiazolidine-2,4-dione derivatives revealed significant cytotoxic activity against human breast cancer cell lines, highlighting the importance of certain substituents for enhanced activity (Asati & Bharti, 2018). Another research synthesized 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various carcinoma cell lines, emphasizing the role of nitro group substitution for antiproliferative effects (Chandrappa et al., 2008).
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been employed in the synthesis of valuable organic combinations .
Mode of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
Thiazolidine derivatives are known to affect various biological targets . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve the selectivity, purity, product yield and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Action Environment
The synthesis of thiazolidine derivatives has been improved by various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry .
Future Directions
Properties
IUPAC Name |
3-[1-[4-(2-methylphenoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-13-4-2-3-5-17(13)26-15-6-8-16(9-7-15)28(24,25)20-10-14(11-20)21-18(22)12-27-19(21)23/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGJJGUEKWRONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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